

Bromoacetonitrile: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: Bromoacetonitrile

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An In-depth Examination of the Synthesis, Properties, and Applications of a Versatile Chemical Intermediate

Bromoacetonitrile (BrCH_2CN) is a highly reactive organobromine compound that serves as a critical building block in organic synthesis.^[1] Its bifunctional nature, possessing both a reactive bromine atom and a versatile nitrile group, makes it an indispensable intermediate in the pharmaceutical, agrochemical, and specialty chemical industries.^{[1][2]} This technical guide provides an in-depth overview of **bromoacetonitrile**, including its chemical and physical properties, synthesis protocols, key applications in drug development, and essential safety and handling information.

Core Properties of Bromoacetonitrile

Bromoacetonitrile is a colorless to pale yellow or light amber liquid with a sharp, distinct odor.^{[1][2][3]} The key quantitative properties of **bromoacetonitrile** are summarized in the table below for easy reference.

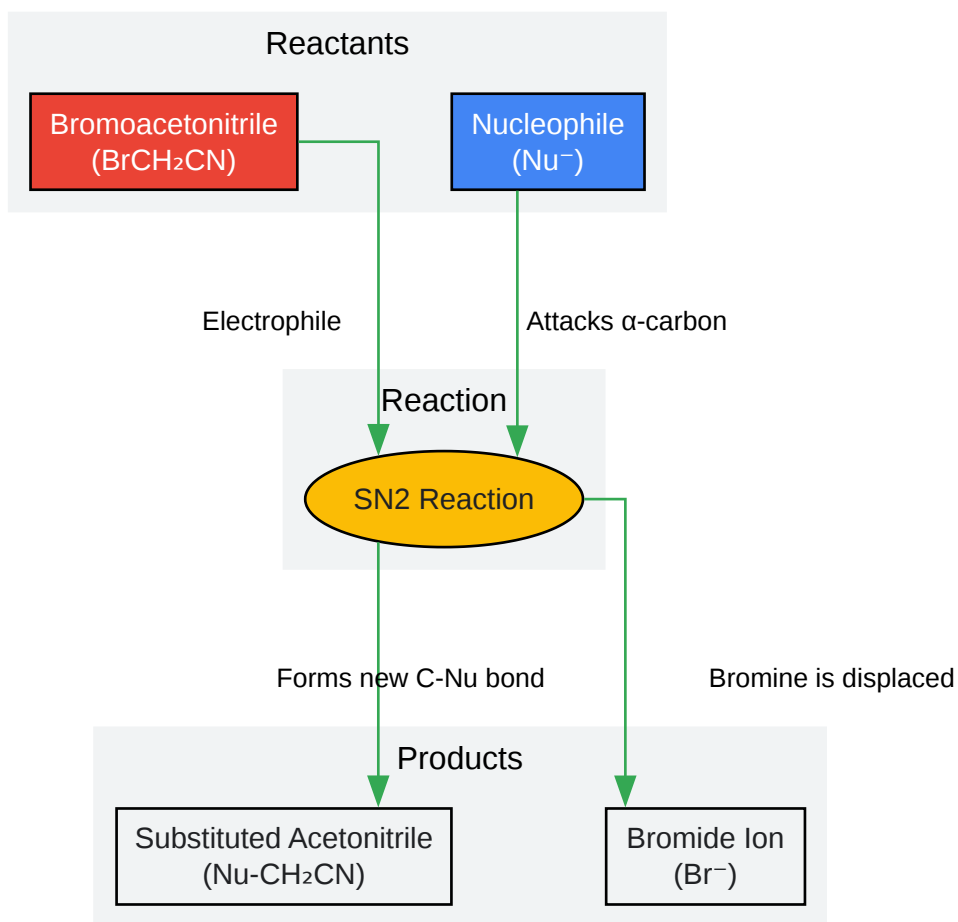
Property	Value
Molecular Formula	C ₂ H ₂ BrN[1][3][4]
Molecular Weight	119.95 g/mol [3][4] (also cited as 118.95 g/mol [1] and 119.948 g/mol [5])
CAS Number	590-17-0[1][3][5]
Density	1.66 g/cm ³ [1] (also cited as 1.722 g/mL at 25 °C[6])
Boiling Point	108°C[1] (also cited as 60-62 °C at 24 mmHg[6])
Flash Point	>110 °C (>230 °F)[7]
Refractive Index	1.4800 at 20 °C[3] (also cited as 1.479 at 20°C[6])
Solubility	Slightly soluble in water; miscible with organic solvents like ethanol, ether, and chloroform.[1]
Vapor Pressure	24 mm Hg at 60-62 °C[3]

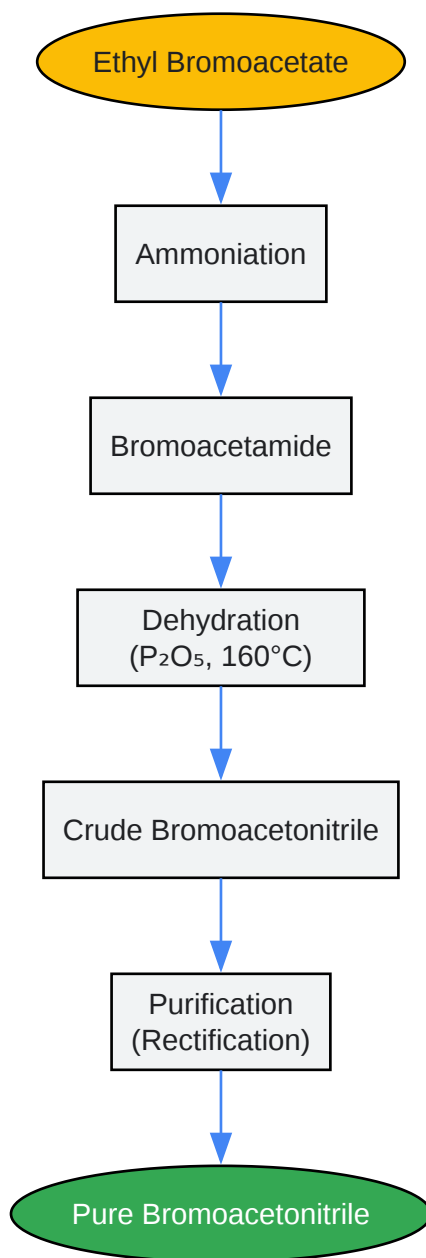
Synthesis and Reactivity

The reactivity of **bromoacetonitrile** is primarily driven by the electron-withdrawing nitrile group, which enhances the electrophilicity of the adjacent carbon atom, and the bromine atom, which serves as an excellent leaving group in nucleophilic substitution reactions.[1][2]

General Reactivity Workflow

The primary utility of **bromoacetonitrile** in synthesis is its susceptibility to nucleophilic attack, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. This reactivity is fundamental to its role as a building block for more complex molecules.





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